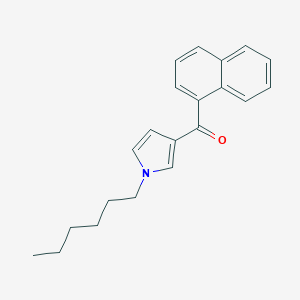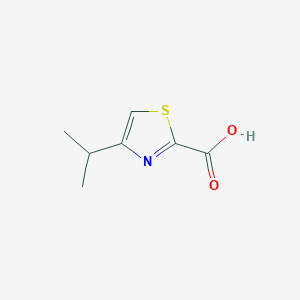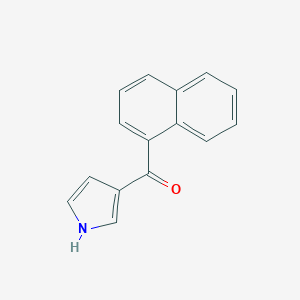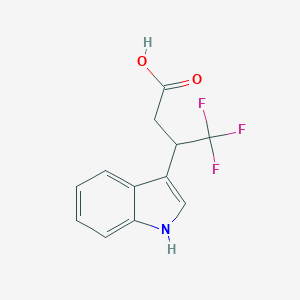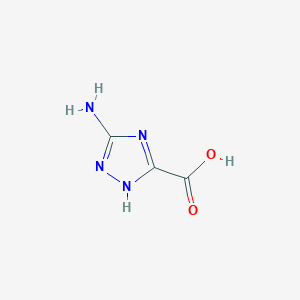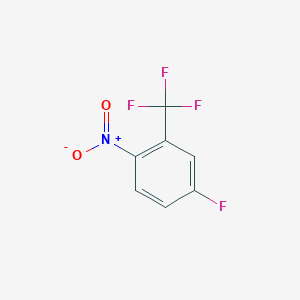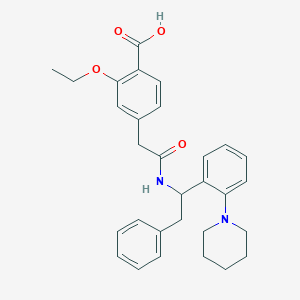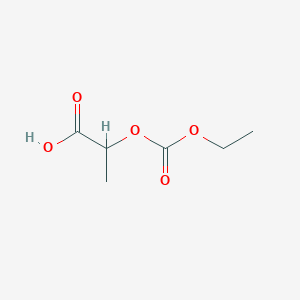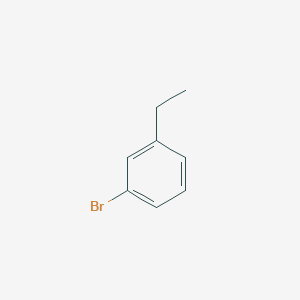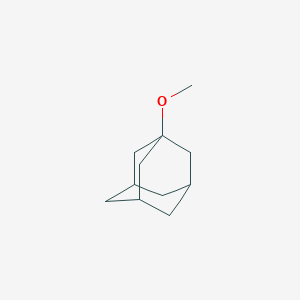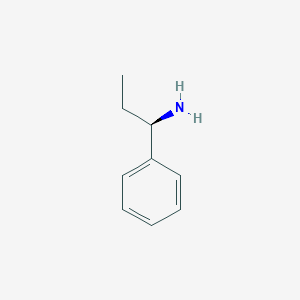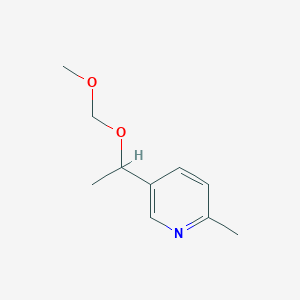
5-(1-Methoxymethoxyethyl)-2-methylpyridine
Vue d'ensemble
Description
5-(1-Methoxymethoxyethyl)-2-methylpyridine, also known as MMMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in research. MMMP is a pyridine derivative that is commonly used as a building block for the synthesis of various compounds. In
Mécanisme D'action
The mechanism of action of 5-(1-Methoxymethoxyethyl)-2-methylpyridine is not well understood. However, it has been suggested that it may act as a ligand for certain receptors in the body, leading to downstream effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(1-Methoxymethoxyethyl)-2-methylpyridine are not well studied. However, it has been shown to have potential anti-inflammatory and anti-cancer properties in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(1-Methoxymethoxyethyl)-2-methylpyridine in lab experiments is its versatility as a building block for the synthesis of various compounds. However, one limitation is that its mechanism of action is not well understood, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for 5-(1-Methoxymethoxyethyl)-2-methylpyridine research. One area of interest is the development of 5-(1-Methoxymethoxyethyl)-2-methylpyridine-based probes for biological imaging. Another area of interest is the synthesis of 5-(1-Methoxymethoxyethyl)-2-methylpyridine-based compounds with potential therapeutic applications. Additionally, further studies are needed to elucidate the mechanism of action of 5-(1-Methoxymethoxyethyl)-2-methylpyridine and its potential biochemical and physiological effects.
Applications De Recherche Scientifique
5-(1-Methoxymethoxyethyl)-2-methylpyridine has been used as a building block for the synthesis of various compounds. It has been used in the synthesis of ligands for metal-catalyzed cross-coupling reactions, as well as in the synthesis of fluorescent probes for biological imaging. 5-(1-Methoxymethoxyethyl)-2-methylpyridine has also been used in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties.
Propriétés
Numéro CAS |
146062-57-9 |
|---|---|
Nom du produit |
5-(1-Methoxymethoxyethyl)-2-methylpyridine |
Formule moléculaire |
C10H15NO2 |
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
5-[1-(methoxymethoxy)ethyl]-2-methylpyridine |
InChI |
InChI=1S/C10H15NO2/c1-8-4-5-10(6-11-8)9(2)13-7-12-3/h4-6,9H,7H2,1-3H3 |
Clé InChI |
AOHSDRCYABCFTI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C=C1)C(C)OCOC |
SMILES canonique |
CC1=NC=C(C=C1)C(C)OCOC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


